1-Chloro-7-hydroxyisoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a carbonitrile group attached to an isoquinoline ring. This compound has a molecular weight of 204.61 g/mol and is characterized by its high boiling point of approximately 415.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 7-hydroxyisoquinoline-6-carbonitrile. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 1-chloro-7-oxoisoquinoline-6-carbonitrile.
Reduction: Formation of 1-chloro-7-hydroxyisoquinoline-6-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloroisoquinoline
- 7-Hydroxyisoquinoline
- 6-Cyanoisoquinoline
Uniqueness
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is unique due to the presence of all three functional groups (chloro, hydroxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5ClN2O |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
1-chloro-7-hydroxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-10-8-4-9(14)7(5-12)3-6(8)1-2-13-10/h1-4,14H |
InChI Key |
GHMXSSWFOMYMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)C#N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.